molecular formula C22H19ClN2O2 B15015541 N'-[(E)-(2-chlorophenyl)methylidene]-4-[(4-methylphenoxy)methyl]benzohydrazide

N'-[(E)-(2-chlorophenyl)methylidene]-4-[(4-methylphenoxy)methyl]benzohydrazide

Cat. No.: B15015541
M. Wt: 378.8 g/mol
InChI Key: VSDZVDHGWPKWFW-ZVHZXABRSA-N
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Description

N’-[(E)-(2-chlorophenyl)methylidene]-4-[(4-methylphenoxy)methyl]benzohydrazide is a chemical compound with the molecular formula C21H19ClN2O2 It is a member of the hydrazone family, characterized by the presence of a hydrazone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-chlorophenyl)methylidene]-4-[(4-methylphenoxy)methyl]benzohydrazide typically involves the condensation reaction between 2-chlorobenzaldehyde and 4-[(4-methylphenoxy)methyl]benzohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-chlorophenyl)methylidene]-4-[(4-methylphenoxy)methyl]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

N’-[(E)-(2-chlorophenyl)methylidene]-4-[(4-methylphenoxy)methyl]benzohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N’-[(E)-(2-chlorophenyl)methylidene]-4-[(4-methylphenoxy)methyl]benzohydrazide involves its interaction with specific molecular targets. The hydrazone group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2-chlorophenyl)methylidene]benzohydrazide
  • N’-[(E)-(2-chlorophenyl)methylidene]-4-methylbenzohydrazide
  • N’-[(E)-(2-chlorophenyl)methylidene]-4-phenoxybenzohydrazide

Uniqueness

N’-[(E)-(2-chlorophenyl)methylidene]-4-[(4-methylphenoxy)methyl]benzohydrazide is unique due to the presence of both the chlorophenyl and methylphenoxy groups. These functional groups contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar hydrazone compounds.

Properties

Molecular Formula

C22H19ClN2O2

Molecular Weight

378.8 g/mol

IUPAC Name

N-[(E)-(2-chlorophenyl)methylideneamino]-4-[(4-methylphenoxy)methyl]benzamide

InChI

InChI=1S/C22H19ClN2O2/c1-16-6-12-20(13-7-16)27-15-17-8-10-18(11-9-17)22(26)25-24-14-19-4-2-3-5-21(19)23/h2-14H,15H2,1H3,(H,25,26)/b24-14+

InChI Key

VSDZVDHGWPKWFW-ZVHZXABRSA-N

Isomeric SMILES

CC1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)N/N=C/C3=CC=CC=C3Cl

Canonical SMILES

CC1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)NN=CC3=CC=CC=C3Cl

Origin of Product

United States

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